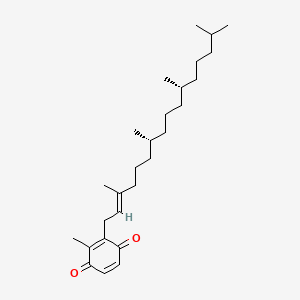

2-Methyl-3-phytylbenzoquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

76448-36-7 |

|---|---|

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C27H44O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-15-23(5)16-17-25-24(6)26(28)18-19-27(25)29/h16,18-22H,7-15,17H2,1-6H3/b23-16+/t21-,22-/m1/s1 |

InChI Key |

WUBPLEBNSABUOT-UOFXASEASA-N |

SMILES |

CC1=C(C(=O)C=CC1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |

Isomeric SMILES |

CC1=C(C(=O)C=CC1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |

Canonical SMILES |

CC1=C(C(=O)C=CC1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |

Synonyms |

2-methyl-3-phytylbenzoquinone 2-methyl-6-phytylbenzoquinone 3-phytyltoluquinone demethylphytylplastoquinone |

Origin of Product |

United States |

Foundational Academic Perspectives on 2 Methyl 3 Phytylbenzoquinone

Contextualization within Prenylquinone Biochemistry

Relationship to Plastoquinones and Related Quinone Analogs

2-Methyl-3-phytylbenzoquinone (MPBQ) is a direct precursor in the biosynthetic pathway of tocopherols (B72186) and is structurally analogous to intermediates in the plastoquinone (B1678516) (PQ) synthesis pathway. nih.govresearchgate.net Both tocopherols and plastoquinones are vital prenylquinones found in the chloroplasts of higher plants and cyanobacteria. researchgate.net They share a common precursor, homogentisic acid (HGA), for their aromatic head group. nih.govnih.gov

The divergence in the pathway occurs at the prenylation step. In tocopherol synthesis, HGA is condensed with phytyl diphosphate (B83284) (PDP) by the enzyme homogentisate (B1232598) phytyltransferase (HPT) to form 2-methyl-6-phytylbenzoquinol, the reduced form of MPBQ. nih.govresearchgate.net In contrast, for plastoquinone-9 synthesis, HGA is condensed with solanesyl diphosphate (SDP) to produce 2-methyl-6-solanylbenzoquinone (MSBQ), a structural analog of MPBQ. nih.gov

The structural similarity between MPBQ and MSBQ is significant, particularly concerning the subsequent methylation step. In both cyanobacteria and plants like Arabidopsis, a single methyltransferase enzyme (VTE3 or MPBQ/MSBQ methyltransferase) is capable of methylating both MPBQ and MSBQ, demonstrating a key point of convergence in these otherwise distinct pathways. nih.gov This enzyme catalyzes the methylation of MPBQ to yield 2,3-dimethyl-5-phytylbenzoquinone (DMPBQ), a precursor to γ- and α-tocopherol, and the methylation of MSBQ to yield plastoquinone-9. nih.govresearchgate.net

Table 1: Comparison of Key Intermediates in Tocopherol and Plastoquinone-9 Biosynthesis

| Feature | This compound (MPBQ) Pathway | 2-Methyl-6-solanylbenzoquinone (MSBQ) Pathway |

| Final Product | Tocopherols (e.g., α-tocopherol) | Plastoquinone-9 (PQ-9) |

| Aromatic Precursor | Homogentisic acid (HGA) | Homogentisic acid (HGA) |

| Prenyl Side-Chain Donor | Phytyl diphosphate (PDP) | Solanesyl diphosphate (SDP) |

| Initial Prenylated Intermediate | 2-Methyl-6-phytylbenzoquinol | 2-Methyl-6-solanylbenzoquinol |

| Key Methylation Substrate | This compound (MPBQ) | 2-Methyl-6-solanylbenzoquinone (MSBQ) |

| Methyltransferase Enzyme | MPBQ/MSBQ methyltransferase (VTE3) | MPBQ/MSBQ methyltransferase (VTE3) |

| Primary Location | Chloroplast Inner Envelope Membrane | Chloroplast Inner Envelope & Thylakoid Membranes |

Positioning as a Key Intermediate in Higher Plant and Cyanobacterial Metabolism

This compound holds a pivotal position as a metabolic branching point in the synthesis of essential antioxidant and electron-carrying molecules in higher plants and cyanobacteria. nih.govresearchgate.net The synthesis of both tocopherols and plastoquinones begins with the aromatic amino acid tyrosine, which is converted to p-hydroxyphenylpyruvate (HPP) and then to homogentisate (HGA). nih.govresearchgate.net

The committed step for tocopherol biosynthesis is the alkylation of HGA with a phytyl group from phytyl diphosphate, a reaction catalyzed by homogentisate phytyltransferase (HPT), resulting in 2-methyl-6-phytylbenzoquinol (MPBQuinol). nih.gov Oxidation of MPBQuinol yields this compound (MPBQ). From this point, the pathway can proceed in two directions:

Methylation then Cyclization : MPBQ is first methylated by the enzyme MPBQ/MSBQ methyltransferase (also known as VTE3) to form 2,3-dimethyl-5-phytylbenzoquinone (DMPBQ). nih.govresearchgate.net DMPBQ is then cyclized by tocopherol cyclase (VTE1) to produce γ-tocopherol, which can be further methylated to the potent antioxidant α-tocopherol. nih.gov

Cyclization then Methylation : Alternatively, MPBQ can first be cyclized by tocopherol cyclase to form δ-tocopherol. This is then methylated by γ-tocopherol methyltransferase (γ-TMT) to yield β-tocopherol. nih.gov

This branching underscores the centrality of MPBQ in determining the final profile of tocochromanols within the cell. This entire process is highly compartmentalized, with the enzymatic activities for tocopherol synthesis being primarily located in the inner envelope membrane of the chloroplast. uni-muenchen.de In cyanobacteria like Synechocystis sp. PCC 6803, a similar pathway exists, highlighting the conserved nature of this metabolic route in oxygenic photosynthetic organisms. nih.govnih.gov

Historical Trajectories of Research Involving Quinone Intermediates

Elucidation of Biosynthetic Pathways and Precursors

The formation of 2-methyl-3-phytylbenzoquinone is contingent on the availability of its two primary building blocks, which originate from distinct and fundamental metabolic pathways within the plant cell. mdpi.comnih.gov

Origin from Homogentisate and Phytyl Diphosphate (B83284)

The core structure of this compound is formed through the condensation of an aromatic head group, homogentisate (HGA), and a lipophilic side chain, phytyl diphosphate (PDP). nih.govnih.gov This condensation reaction is the first committed step in tocopherol biosynthesis. nih.gov HGA provides the benzoquinone ring, while PDP contributes the phytyl tail. mdpi.com

Linkages to Shikimate and Isoprenoid Pathways

The precursors for this compound are products of two central metabolic pathways in plants:

Shikimate Pathway : The aromatic precursor, homogentisate (HGA), is derived from the shikimate pathway. frontiersin.orgcore.ac.uk Specifically, HGA is synthesized from p-hydroxyphenylpyruvate (HPP) by the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comnih.gov HPP itself can be formed from either prephenate or tyrosine, both of which are intermediates in the shikimate pathway. nih.gov

Isoprenoid (MEP) Pathway : The phytyl diphosphate (PDP) tail is a product of the plastidial methylerythritol phosphate (B84403) (MEP) pathway, also known as the non-mevalonate pathway. mdpi.comfrontiersin.org This pathway synthesizes isopentenyl diphosphate (IPP), the basic five-carbon unit of all isoprenoids. nih.gov Geranylgeranyl diphosphate (GGDP) is formed from IPP and subsequently reduced to PDP by the enzyme geranylgeranyl reductase (GGDR). nih.gov Alternatively, PDP can be generated from the phytol (B49457) released during chlorophyll (B73375) degradation through the action of phytol kinases. frontiersin.org

Enzymology of this compound Formation

The synthesis of this compound and its subsequent modifications are catalyzed by a specific set of enzymes located in the plastids.

Homogentisate Phytyltransferase (HPT/VTE2) Activity and Specificity

The key enzyme responsible for the formation of the immediate precursor to this compound is Homogentisate Phytyltransferase (HPT) , also known as VTE2 . nih.govmdpi.com HPT is a membrane-bound chloroplast enzyme that catalyzes the condensation of HGA and PDP to produce 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). nih.govnih.gov This reaction is considered a limiting step in tocopherol biosynthesis. nih.gov

Studies on HPT from various organisms have revealed its substrate specificity. For instance, HPT from both Synechocystis sp. PCC 6803 and Arabidopsis thaliana show a preference for HGA and PDP as substrates. nih.gov The Synechocystis enzyme can also utilize geranylgeranyl diphosphate (GGDP), whereas the Arabidopsis enzyme cannot effectively use solanesyl diphosphate, the precursor for plastoquinone-9. nih.gov This specificity indicates that distinct enzymes are responsible for tocopherol and plastoquinone biosynthesis. nih.gov

Role of MPBQ Methyltransferase (MPBQ-MT/VTE3) in Downstream Transformations

Following the formation of 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), the next step is a methylation reaction catalyzed by MPBQ Methyltransferase (MPBQ-MT) , also known as VTE3 . frontiersin.orggeneticsmr.org This enzyme adds a methyl group to the aromatic ring of MPBQ to form 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). frontiersin.orgnih.gov

MPBQ-MT plays a crucial role in determining the final composition of tocopherols. frontiersin.org By converting MPBQ to DMPBQ, it channels the biosynthetic pathway towards the production of γ- and α-tocopherols. frontiersin.orggeneticsmr.org In the absence of this methylation step, the pathway would lead to the synthesis of δ- and β-tocopherols. Interestingly, MPBQ-MT is also involved in the biosynthesis of plastoquinone, where it methylates 2-methyl-6-solanyl-1,4-benzoquinone. frontiersin.orgnih.gov

Identification and Characterization of Other Catalytic Entities

Tocopherol Cyclase (TC/VTE1) : This enzyme catalyzes the cyclization of the quinol ring of both MPBQ and DMPBQ to form the chromanol ring characteristic of tocopherols, leading to the production of δ-tocopherol and γ-tocopherol, respectively. mdpi.comnih.gov

γ-Tocopherol Methyltransferase (γ-TMT/VTE4) : This enzyme performs the final methylation step, converting δ-tocopherol and γ-tocopherol into β-tocopherol and α-tocopherol, respectively. mdpi.com

The coordinated action of these enzymes ensures the efficient synthesis of the various forms of tocopherols from the initial precursors.

Subcellular Compartmentalization of Biosynthetic Processes

The synthesis of this compound is a highly organized process, confined to specific compartments within the plant cell to ensure efficiency and integration with other metabolic pathways.

Localization within Chloroplasts and Plastids

Research has firmly established that the biosynthetic pathway leading to tocopherols, and therefore encompassing the formation of this compound, occurs within the plastids of photosynthetic organisms. frontiersin.org In green tissues, this synthesis is specifically localized to chloroplasts. frontiersin.orgscience.org.ge All the enzymatic steps, starting from the condensation of the precursor molecules homogentisic acid (HGA) and phytyl diphosphate (PDP), take place within these organelles. nih.govmdpi.com

The enzymes responsible for this pathway are encoded by nuclear genes but are subsequently imported into the plastids. plos.org More detailed studies on spinach chloroplasts have pinpointed the inner envelope membrane as the precise location for the final stages of tocopherol synthesis. This includes the enzymes that act on 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), the reduced form of this compound. frontiersin.org For instance, the S-adenosyl-methionine:methyl-6-phytylquinol methyltransferase, which methylates MPBQ, is concentrated in the inner envelope membrane fraction. Similarly, bioinformatic analyses of these enzymes in various plants, such as the peanut, predict their localization to the chloroplast. This compartmentalization ensures that the lipophilic (fat-soluble) tocopherols and their intermediates are synthesized in close proximity to the thylakoid membranes, where they perform their primary antioxidant functions. frontiersin.orgfrontiersin.org

Table 1: Subcellular Localization of Key Enzymes in Tocopherol Biosynthesis This interactive table summarizes the location of enzymes involved in and around the synthesis of this compound.

| Enzyme | Abbreviation | Function | Confirmed/Predicted Subcellular Location |

|---|---|---|---|

| Homogentisate Phytyltransferase | HPT / VTE2 | Catalyzes the condensation of HGA and PDP to form MPBQ. frontiersin.org | Plastid / Chloroplast Inner Envelope frontiersin.org |

| 2-Methyl-6-phytyl-1,4-benzoquinol Methyltransferase | MPBQ MT / VTE3 | Methylates MPBQ to form 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). frontiersin.org | Plastid / Chloroplast Inner Envelope frontiersin.org |

| Tocopherol Cyclase | TC / VTE1 | Catalyzes the cyclization of MPBQ and DMPBQ to form δ- and γ-tocopherols, respectively. mdpi.com | Plastid / Chloroplast Inner Envelope frontiersin.orgfrontiersin.org |

| p-Hydroxyphenylpyruvate Dioxygenase | HPPD | Catalyzes the formation of the precursor HGA. mdpi.com | Cytosol researchgate.net |

| Geranylgeranyl Reductase | GGR | Catalyzes the formation of the precursor PDP from geranylgeranyl diphosphate. frontiersin.org | Plastid / Chloroplast researchgate.net |

Implications for Metabolic Flux and Regulation

The rate of tocopherol synthesis, and thus the flux through the this compound intermediate, is dependent on the supply of its two main precursors: homogentisic acid (HGA) from the shikimate pathway and phytyl diphosphate (PDP) from the methylerythritol 4-phosphate (MEP) pathway. frontiersin.org The regulation of flux is managed at key enzymatic steps. For example, the enzyme homogentisate phytyltransferase (HPT) is considered a limiting step in tocopherol biosynthesis in leaves. frontiersin.orgfrontiersin.org Overexpression of HPT can create a powerful "metabolic sink," pulling more precursors into the tocopherol pathway and significantly increasing the accumulation of its products. nih.gov

Furthermore, regulation occurs at branch points within the pathway itself. The intermediate 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) stands at a critical juncture. It can be either cyclized by tocopherol cyclase (TC) to produce δ-tocopherol or methylated by MPBQ methyltransferase (MPBQ MT) to form DMPBQ, the precursor to γ-tocopherol. frontiersin.orgfrontiersin.org The competition between these two enzymes for the same substrate (MPBQ) is a key regulatory point that controls the final ratio of different tocopherol forms. frontiersin.org This intricate control of metabolic flux ensures that the plant can adjust the production of different antioxidant compounds in response to its physiological needs. nih.govmdpi.com

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level, involving a complex interplay of transcriptional and post-transcriptional mechanisms that respond to both developmental cues and environmental signals. frontiersin.orgnih.gov

Transcriptional and Post-Transcriptional Control Mechanisms

The expression of genes encoding the biosynthetic enzymes for the tocopherol pathway is a primary level of regulation. frontiersin.org Studies in olive have shown that the transcript levels of HPT and MPBQ MT are spatially and temporally regulated, with expression levels varying between different tissues and developmental stages. frontiersin.org This indicates that the synthesis of this compound is controlled by turning the relevant genes on or off as needed.

Genetic mutations provide clear evidence of this control. In sunflower, a knockout mutation caused by the insertion of a retrotransposon into the gene for a methyltransferase (MT-1, an ortholog of MPBQ MT) prevents the gene from being transcribed, leading to altered tocopherol profiles. nih.gov This demonstrates that the transcription of this single gene is critical for the normal biosynthetic output.

Beyond simple on/off transcription, post-transcriptional mechanisms also play a role. nih.gov Alternative splicing, a process where a single gene can produce multiple different messenger RNA (mRNA) molecules, has been identified as a regulatory mechanism in plants in response to light. nih.gov This process can affect the proteins involved in RNA processing, which in turn can influence the expression of biosynthetic pathway genes. While not yet demonstrated specifically for every gene in the this compound pathway, it represents a known layer of control that allows for more nuanced regulation of gene expression. nih.govmdpi.com

Impact of Environmental Factors (e.g., Light) on Pathway Gene Expression

The genetic regulation of the this compound pathway is highly responsive to environmental conditions, with light being one of the most influential factors. frontiersin.orgehu.eus As tocopherols are crucial for protecting the photosynthetic apparatus from oxidative damage caused by excess light energy, it is logical that their synthesis is upregulated under high-light conditions. nih.gov

Research has confirmed that the expression of key pathway genes is modulated by environmental stress. In olive, the transcript levels of both HPT and MPBQ MT are regulated by light, as well as by water status, temperature, and wounding. frontiersin.org Exposure to high light stress induces a broad reprogramming of gene expression in plants, including genes involved in antioxidant production. nih.gov The amount of light a plant receives directly influences the expression of genes responsible for synthesizing components of the photosynthetic machinery, creating a greater need for protective compounds like tocopherols. nagwa.com This light-induced gene expression is mediated by photoreceptors like phytochromes and cryptochromes, which trigger signaling cascades that alter the activity of transcription factors, ultimately changing the expression profile of target genes, including those in biosynthetic pathways. ehu.eus

Table 2: Summary of Factors Influencing Gene Expression in the Tocopherol Pathway This interactive table outlines the regulatory factors and their effects on the genes involved in the synthesis of this compound and subsequent tocopherols.

| Regulatory Factor | Type | Mechanism | Effect on Pathway Gene Expression |

|---|---|---|---|

| Developmental Stage | Endogenous | Transcriptional control | Spatially and temporally regulates HPT and MPBQ MT expression in different tissues. frontiersin.org |

| Light | Environmental | Transcriptional control via photoreceptors | Upregulates expression of HPT and MPBQ MT. frontiersin.orgnih.gov Can also induce alternative splicing. nih.gov |

| Temperature | Environmental | Transcriptional control | Modulates transcript levels of HPT and MPBQ MT. frontiersin.org |

| Water Status (Drought) | Environmental | Transcriptional control | Alters transcript levels of HPT and MPBQ MT. frontiersin.org |

| Wounding | Environmental | Transcriptional control | Regulates transcript levels of HPT and MPBQ MT. frontiersin.org |

| Gene Mutation | Genetic | Disruption of transcription | A retrotransposon in the MT-1 gene can knock out its expression. nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 2-methyl-6-phytyl-1,4-benzoquinol | MPBQ |

| 2,3-dimethyl-6-phytyl-1,4-benzoquinol | DMPBQ |

| Homogentisic acid | HGA |

| Phytyl diphosphate | PDP |

| δ-tocopherol | |

| γ-tocopherol | |

| α-tocopherol | |

| Plastoquinone | |

| Carotenoids | |

| Chlorophyll | |

| Geranylgeranyl diphosphate | GGPP |

| Isopentenyl diphosphate | IPP |

| Dimethylallyl diphosphate | DMAPP |

| 4-hydroxyphenylpyruvate | HPP |

Metabolic Roles and Physiological Functions of 2 Methyl 3 Phytylbenzoquinone

Central Role in Tocopherol (Vitamin E) Biosynthesis

2-Methyl-3-phytylbenzoquinone, often referred to as 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) in its reduced form, is a cornerstone in the biosynthesis of tocopherols (B72186), collectively known as vitamin E. frontiersin.orgwiley.com This biosynthetic pathway is highly conserved among cyanobacteria and plants and occurs within the plastids. oup.comnih.gov

Precursor to Alpha-, Beta-, Gamma-, and Delta-Tocopherol Homologs

The journey to tocopherol synthesis begins with the condensation of homogentisic acid (HGA) and phytyl diphosphate (B83284) (PDP), a reaction catalyzed by the enzyme homogentisate (B1232598) phytyltransferase (HPT). This initial step yields MPBQ. nih.gov From this crucial juncture, the pathway bifurcates, leading to the formation of different tocopherol homologs.

The fate of MPBQ dictates the resulting tocopherol composition. It can be directly cyclized by tocopherol cyclase (TC) to form δ-tocopherol. nih.gov Alternatively, MPBQ can undergo methylation by the enzyme MPBQ methyltransferase (MPBQ MT), also known as VTE3, to produce 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). nih.govnih.gov This DMPBQ is then cyclized by tocopherol cyclase to yield γ-tocopherol. frontiersin.org

The final step in the synthesis of the most abundant tocopherols involves a second methylation event. The enzyme γ-tocopherol methyltransferase (γ-TMT) catalyzes the methylation of δ-tocopherol and γ-tocopherol to produce β-tocopherol and α-tocopherol, respectively. nih.govnih.gov Thus, this compound stands as the direct or indirect precursor to all four tocopherol homologs.

| Precursor | Enzyme | Product | Final Tocopherol |

| 2-Methyl-6-phytyl-1,4-benzoquinol (MPBQ) | Tocopherol Cyclase (TC/VTE1) | δ-Tocopherol | β-Tocopherol (via γ-TMT/VTE4) |

| 2-Methyl-6-phytyl-1,4-benzoquinol (MPBQ) | MPBQ Methyltransferase (MPBQ MT/VTE3) | 2,3-Dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ) | γ-Tocopherol (via TC/VTE1), then α-Tocopherol (via γ-TMT/VTE4) |

Influence on Tocopherol Composition and Accumulation in Photosynthetic Organisms

The enzymatic steps involving this compound are critical control points that influence the final composition and total amount of tocopherols in photosynthetic organisms. The relative activities of tocopherol cyclase and MPBQ methyltransferase, which compete for the same substrate (MPBQ), are key determinants of the ratio of (α- and γ-tocopherols) to (β- and δ-tocopherols). frontiersin.orgnih.gov

For instance, in the cyanobacterium Synechocystis sp. PCC 6803, a partial knockout of the gene encoding MPBQ methyltransferase resulted in the accumulation of β-tocopherol without affecting the total tocopherol content. nih.gov In Arabidopsis, a mutation in the VTE3 gene, which encodes MPBQ methyltransferase, leads to an increased accumulation of δ-tocopherol and a decrease in γ-tocopherol in seeds. nih.gov Conversely, overexpression of the AtHPT gene, which leads to increased production of MPBQ, has been shown to significantly elevate total tocopherol levels in the leaves of various plants, including Arabidopsis, tobacco, and rice. mdpi.com

Furthermore, environmental stressors can influence the expression of genes involved in the tocopherol biosynthetic pathway. For example, in olive fruit, low temperatures were found to significantly increase the expression of both HPT and MPBQ MT genes, suggesting a role for these enzymes in the plant's response to abiotic stress. frontiersin.org This highlights the dynamic regulation of this compound metabolism to modulate tocopherol levels in response to changing environmental conditions.

Intermediacy in Phylloquinone (Vitamin K1) Biosynthesis

Beyond its central role in vitamin E synthesis, this compound also participates in the biosynthetic pathway of phylloquinone, also known as vitamin K1. Phylloquinone is essential for its role as an electron carrier in photosystem I. frontiersin.orgnih.gov

Participation in the Formation of the Naphthoquinone Ring

The biosynthesis of phylloquinone (2-methyl-3-phytyl-1,4-naphthoquinone) involves the formation of a naphthoquinone ring, which is structurally distinct from the benzoquinone ring of tocopherols. researchgate.netiarc.fr While the primary route to the naphthoquinone ring of phylloquinone proceeds through the shikimate pathway via chorismate and a series of enzymatic steps, the phytyl side chain is the same as that used in tocopherol biosynthesis. frontiersin.org The final step in phylloquinone synthesis in cyanobacteria is the methylation of 2-phytyl-1,4-naphthoquinone. researchgate.net

Contributions to Photosynthetic Electron Transport

The metabolic products derived from this compound, namely tocopherols and phylloquinone, are integral components of the photosynthetic apparatus, contributing to the efficiency and regulation of electron transport.

Interaction with Photosystem II and Cytochrome b6f Complex

Tocopherols, synthesized from this compound, are lipid-soluble antioxidants that are primarily located in the thylakoid membranes of chloroplasts. oup.com They are believed to protect the photosynthetic machinery, particularly Photosystem II (PSII), from oxidative damage. In the green alga Chlamydomonas reinhardtii, a significant reduction in α-tocopherol levels was shown to lead to a complete loss of PSII activity. nih.gov

The cytochrome b6f complex is a key enzyme complex in the photosynthetic electron transport chain, mediating electron transfer from PSII to Photosystem I (PSI). wikipedia.org Plastoquinone (B1678516), a molecule whose synthesis also involves a methylated benzoquinone intermediate, is a mobile electron carrier that interacts directly with the cytochrome b6f complex. nih.gov While not a direct interactor, the tocopherols derived from this compound contribute to maintaining the integrity of the thylakoid membrane environment in which the cytochrome b6f complex operates. oup.com Furthermore, phylloquinone, whose synthesis is linked to the same phytyl precursor pool as tocopherols, is a crucial electron carrier within PSI itself. nih.govnih.gov

Influence on Redox Properties and Energy Conversion in Thylakoid Membranes

This compound is a type of plastoquinone, a class of molecules that are fundamental to the process of photosynthesis within the thylakoid membranes of chloroplasts. wikipedia.org These membranes are the site of the light-dependent reactions, where light energy is converted into chemical energy. nih.govrsc.org The primary role of the plastoquinone (PQ) pool, which includes molecules like this compound, is to function as a mobile electron carrier. wikipedia.org It shuttles electrons from Photosystem II (PSII) to the cytochrome b6f complex, a critical step in the photosynthetic electron transport chain. wikipedia.org This process is essential for generating a proton gradient across the thylakoid membrane, which ATP synthase then uses to produce ATP, the energy currency of the cell. wikipedia.org

The influence of the plastoquinone pool extends beyond simple electron transport; its redox state acts as a crucial regulatory signal within the chloroplast. wikipedia.orgrutgers.edu The balance between the oxidized form (plastoquinone, PQ) and the reduced form (plastoquinol, PQH2) provides information about the current photosynthetic activity and environmental conditions. rutgers.edu Research has shown a strong connection between the redox state of the PQ pool and the physical properties of the thylakoid membrane itself. rutgers.edu For instance, an oxidized PQ pool can trigger an increase in the mRNA transcript abundance of fatty acid desaturases, leading to a decrease in the saturation of thylakoid lipids. rutgers.edu This change in lipid composition can alter membrane fluidity, potentially enhancing the diffusion rate of the plastoquinone molecules between PSII and the cytochrome b6f complex, thereby optimizing the efficiency of electron transport. rutgers.edu

Furthermore, the redox state of the plastoquinone pool is involved in a feedback loop that regulates the expression of photosynthetic genes. wikipedia.org This helps to balance the stoichiometry of Photosystem I and Photosystem II, ensuring that the components of the photosynthetic apparatus are synchronized for efficient energy conversion under varying light conditions. wikipedia.orgnih.gov

| Regulatory Influence | Effect of PQ Pool Redox State | Consequence on Energy Conversion |

| Thylakoid Membrane Fluidity | An oxidized PQ pool promotes desaturation of membrane fatty acids. rutgers.edu | Increased membrane fluidity may facilitate more rapid diffusion of electron carriers, enhancing electron transport rates. rutgers.edu |

| Gene Expression | The redox state directly affects the transcription of chloroplast genes encoding photosystem proteins. wikipedia.org | Balances the ratio of PSI to PSII, optimizing the efficiency of the overall electron transport chain. wikipedia.orgnih.gov |

| Electron Flow | The PQ/PQH2 ratio reflects the input of electrons from PSII versus the output to the cytochrome b6f complex. | Acts as a sensor to prevent over-reduction of the photosynthetic chain, which can lead to photodamage. |

Involvement in Plant Stress Responses and Homeostasis

The metabolic network involving this compound and related plastoquinones is integral to how plants perceive and respond to environmental challenges. Abiotic stresses such as drought, high salinity, and temperature extremes disrupt cellular homeostasis and perturb plant metabolism. nih.govnih.govmdpi.com Plants have evolved sophisticated mechanisms to acclimate to these conditions, which often involve significant reconfiguration of their metabolic pathways. nih.govnih.govjipb.net

Modulation of Metabolic Flux during Abiotic Stress

During periods of abiotic stress, plants must redirect their metabolic resources to maintain essential functions and produce protective compounds. nih.gov This involves altering the rate of flow, or flux, through various metabolic pathways. nih.gov Stresses like drought can decrease CO2 availability, leading to an imbalance between the light-driven production of ATP and NADPH and their consumption in carbon fixation. mdpi.com This imbalance necessitates a shift in metabolic fluxes to utilize this excess energy and prevent oxidative damage. mdpi.com

The metabolic pathways that synthesize this compound are directly affected by these reconfigurations. The synthesis of its precursors draws from central carbon metabolism, which is heavily modulated under stress. For instance, oxidative stress can cause a redistribution of carbon flux from glycolysis into the oxidative pentose (B10789219) phosphate (B84403) pathway (OPPP) to generate reducing power in the form of NADPH. mdpi.com

Furthermore, the flux through pathways connected to its aromatic precursor, such as the phenylpropanoid pathway, is often redirected under stress. plantae.org This can lead to an increased synthesis of various antioxidant compounds that help protect the cell from stress-induced oxidative damage. plantae.org The plant's ability to modulate these metabolic fluxes is a key determinant of its resilience and survival under adverse environmental conditions. nih.govplantae.org

| Abiotic Stress | Observed Modulation of Metabolic Flux | Purpose of Modulation |

| Drought/High Salinity | Increased flux into the oxidative pentose phosphate pathway (OPPP). mdpi.com | Generation of NADPH for reductive biosynthesis and detoxification of reactive oxygen species. |

| Drought/High Salinity | Redirection of the phenylpropanoid pathway flux. plantae.org | Production of protective secondary metabolites like flavonoids and lignin. |

| High Light | Increased production of antioxidants like tocopherols. nih.gov | Scavenging of reactive oxygen species generated by excess light energy. |

| Nutrient (Sulfur) Stress | Re-channeling of metabolic flow from sulfur-containing compounds to other pathways like those for glycine (B1666218) and tryptophan. nih.gov | Salvaging of essential elements and maintenance of primary metabolism. nih.gov |

Regulatory Links with Other Metabolic Pathways

The biosynthesis of this compound is not an isolated process but is deeply integrated within the broader metabolic network of the plant cell, particularly within the plastid. pnas.orgpnas.org Its synthesis creates direct regulatory and competitive links with several other crucial biosynthetic pathways by drawing from common pools of precursors. pnas.org

The formation of this compound links two major metabolic routes:

The Shikimate Pathway : This pathway produces aromatic amino acids and provides the aromatic head group of the quinone, homogentisic acid (HGA). pnas.orgpnas.org

The Methylerythritol 4-Phosphate (MEP) Pathway : This isoprenoid biosynthetic pathway generates phytyl diphosphate (PDP), which forms the molecule's hydrophobic tail. pnas.orgpnas.org

Because the MEP pathway is a central hub for isoprenoid synthesis, the production of this compound is in direct competition with the synthesis of other vital compounds that also require isoprenoid precursors. pnas.org These include:

Chlorophylls : The phytyl tail of chlorophyll (B73375) is derived from the same PDP pool.

Carotenoids : These pigments are also isoprenoid derivatives.

Tocopherols (Vitamin E) : The synthesis of tocopherols also involves the condensation of HGA with PDP, making it a directly competing pathway. pnas.orgpnas.org

Gibberellins : These plant hormones are synthesized via the MEP pathway.

Other Quinones : Phylloquinone (Vitamin K1) also uses a phytyl tail.

This interconnectedness means that any change in the flux towards one pathway can have significant ripple effects on the others. pnas.org For example, engineering the tocochromanol (Vitamin E) pathway has revealed regulatory links with the biosynthesis of photosynthetic pigments, suggesting a coordinated regulation of these connected pathways. pnas.org Furthermore, enzymes involved in the metabolism of related prenylquinones, such as tocopherol cyclase, are co-located in sub-organellar structures like plastoglobules, indicating a close physical and metabolic relationship that allows for efficient substrate channeling or metabolite repair. nih.gov

| Interconnected Pathway | Shared Precursor/Component | Nature of the Link |

| Tocopherol (Vitamin E) Biosynthesis | Homogentisic acid (HGA), Phytyl diphosphate (PDP). pnas.orgpnas.org | Direct competition for the same substrates. |

| Chlorophyll Biosynthesis | Phytyl diphosphate (PDP). pnas.org | Competition for the isoprenoid tail. |

| Carotenoid Biosynthesis | Isoprenoid precursors from the MEP pathway. pnas.org | Competition for early-stage isoprenoid units. |

| Gibberellin Biosynthesis | Isoprenoid precursors from the MEP pathway. pnas.org | Competition for isoprenoid precursors. |

| Phylloquinone (Vitamin K1) Biosynthesis | Phytyl diphosphate (PDP). | Competition for the phytyl tail. |

| Polyamine Metabolism | S-adenosyl methionine (SAM) is a methyl donor for downstream products (e.g., α-tocopherol). pnas.orgmdpi.com | Indirect link via a shared cofactor required for modification of related compounds. |

Chemical Synthesis and Derivatization Studies of 2 Methyl 3 Phytylbenzoquinone

Methodologies for De Novo Chemical Synthesis

De novo synthesis, the creation of complex molecules from simple precursors, is fundamental to obtaining pure 2-methyl-3-phytylbenzoquinone for research. wikipedia.orgnih.govrsc.orgrsc.org This approach allows for isotopic labeling and the introduction of specific structural modifications that are not possible through biological means.

Exploration of Synthetic Routes to the Benzoquinone Core

The benzoquinone moiety serves as the electrophilic head of the molecule. Synthetic strategies often begin with readily available hydroquinone (B1673460) or substituted phenol (B47542) precursors. A common approach involves the condensation of a hydroquinone with an appropriate phytylating agent. For instance, 2-methylhydroquinone can be reacted with phytol (B49457) in the presence of an acid catalyst, such as anhydrous oxalic acid in dioxane, to form the corresponding hydroquinone, which is then oxidized to the desired benzoquinone. acs.orgsci-hub.se

Another strategy involves the direct alkylation of a benzoquinone derivative. However, this can lead to a mixture of products and requires careful control of reaction conditions to achieve the desired regioselectivity. The choice of solvent and catalyst is crucial in directing the alkylation to the desired position on the benzoquinone ring.

| Starting Material | Key Reagents | Product | Reference |

| 2-Methylhydroquinone | Phytol, Oxalic acid, Dioxane | 2-Methyl-3-phytyl-1,4-hydroquinone | acs.orgsci-hub.se |

| 2-Methyl-1,4-naphthohydroquinone | Phytol, Oxalic acid, Dioxane | 2-Methyl-3-phytyl-1,4-naphthohydroquinone | acs.org |

| α-Tocopherol (α-TOH) | Ferric chloride hexahydrate, Diethyl ether, Methanol/Water | α-Tocopherylquinone (α-TQ) | wiley.com |

Strategies for Phytyl Side Chain Incorporation

One of the challenges in this step is controlling the stereochemistry of the phytyl side chain, which contains chiral centers. The use of naturally derived phytol, which has a specific stereochemistry, can be advantageous. plos.org Metal-mediated cross-coupling reactions, such as those employing organostannane reagents, have been developed to achieve stereoretention during the formation of the carbon-carbon bond between the quinone and the phytyl chain. mdpi.com

For instance, the reaction of a protected and lithiated bromo-menadiol with phytyl bromide in the presence of zinc chloride has been used to synthesize vitamin K1, a related naphthoquinone with a phytyl side chain. mdpi.com This highlights the versatility of these coupling strategies.

Synthesis of Analogs and Isomers for Research Purposes

The synthesis of analogs and isomers of this compound is crucial for understanding its biological role and for developing new research tools. Current time information in Bangalore, IN. These synthetic variants allow for the systematic investigation of how structural changes affect the molecule's function.

Preparation of Positional and Stereochemical Isomers

The synthesis of positional isomers, where the methyl and phytyl groups are at different positions on the benzoquinone ring, helps to elucidate the importance of their specific arrangement for biological activity. For example, 2-methyl-6-phytylbenzoquinone is a known biosynthetic intermediate. portlandpress.com The synthesis of such isomers often requires starting with appropriately substituted precursors.

Stereochemical isomers, particularly those with variations in the chiral centers of the phytyl tail, are important for understanding the stereospecificity of enzymatic reactions and protein binding. The use of different stereoisomers of phytol in the synthesis allows for the preparation of these variants.

| Isomer Type | Synthetic Approach | Research Purpose | Reference |

| Positional Isomer (e.g., 2-methyl-6-phytylbenzoquinone) | Starting with a different substituted hydroquinone or benzoquinone | Investigating the regioselectivity of enzymes in the biosynthetic pathway | portlandpress.com |

| Stereochemical Isomer | Using different stereoisomers of phytol in the condensation reaction | Determining the stereochemical requirements of protein binding and enzymatic activity |

Modification of the Quinone Head and Phytyl Side Chain

Modifications to both the quinone head and the phytyl side chain have been explored to create a diverse range of analogs. Current time information in Bangalore, IN. Changes to the quinone ring can include altering the number and position of methyl groups or replacing the benzoquinone with a naphthoquinone core, as seen in vitamin K analogs. mdpi.com

Modifications to the phytyl side chain can involve altering its length, saturation, or branching. For example, analogs with shorter or more saturated side chains can be synthesized to probe the importance of the side chain's length and flexibility for membrane insertion and interaction with proteins. These modifications are often achieved by using different isoprenoid precursors in the synthesis.

Structure-Function Relationship Studies of Synthetic Derivatives

Synthetic derivatives of this compound are invaluable tools for studying structure-function relationships. Current time information in Bangalore, IN. By systematically altering the structure of the molecule and observing the effects on its biological activity, researchers can gain insights into the molecular basis of its function.

For example, studies using synthetic analogs have helped to define the structural requirements for antioxidant activity. The presence of the chromanol ring, formed by the cyclization of the hydroquinone, is known to be crucial for the potent radical-scavenging properties of tocopherols (B72186). nih.gov Synthetic analogs that cannot form this ring can be used to test this hypothesis directly.

Furthermore, synthetic derivatives are used to probe the active sites of enzymes involved in the biosynthesis and metabolism of vitamin E. By designing analogs that act as inhibitors or alternative substrates, researchers can map the binding pockets of these enzymes and understand their catalytic mechanisms. plos.org The use of isotopically labeled synthetic standards also facilitates the tracking and quantification of these molecules in biological systems.

Investigating the Impact of Structural Modifications on Biochemical Activity

The biochemical activity of quinone derivatives is highly dependent on their molecular structure. Modifications to the quinone ring or the phytyl tail can lead to significant changes in their biological effects. Research into analogs of this compound, such as plastoquinones and phylloquinone (Vitamin K1), provides valuable insights into these structure-activity relationships.

Studies on synthetic analogs of plastoquinone (B1678516), which shares the benzoquinone core and a long isoprenoid side chain, have demonstrated that alterations to the ring substituents can profoundly impact biochemical activity. For instance, the introduction of hydroxyl and chloro groups, as well as varying the number of methyl groups on the benzoquinone nucleus, has been a strategy to create potential antimetabolites for studying photosynthesis. pnas.org

One notable synthetic analog, 2,3-dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinone , has been shown to be a potent inhibitor of photosynthetic electron transport. pnas.orgnih.gov This analog effectively blocks the water-dependent electron flow in chloroplasts. pnas.org The site of inhibition is believed to be in the electron transport chain before the point where electrons are donated from the ascorbate-dichlorophenolindophenol couple. pnas.orgnih.gov This specificity of action highlights how a particular arrangement of substituents on the benzoquinone ring can target a precise step in a complex biochemical pathway.

The concentration-dependent inhibitory effect of this analog on cyclic photophosphorylation further illustrates the direct relationship between the molecular structure and its biochemical impact. pnas.orgnih.gov

| Compound | Target Process | Effect | Reference |

|---|---|---|---|

| 2,3-Dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinone | Water-dependent electron transport in chloroplasts | Complete inhibition | pnas.org |

| 2,3-Dimethyl-5-hydroxy-6-phytyl-1,4-benzoquinone | Cyclic photophosphorylation | ~50% inhibition at 70 µM, ~100% inhibition at 120 µM | pnas.orgnih.gov |

In contrast to the significant effects observed in chloroplasts, these synthetic benzoquinone analogs have shown only marginal inhibition of mitochondrial coenzyme Q10-oxidase systems, indicating a degree of selectivity in their action. pnas.org

Furthermore, broader studies on quinone derivatives have established the importance of the core ring structure for certain biological activities. For example, in the context of inhibitors for the enzyme indoleamine 2,3-dioxygenase, it was found that a fused benzene-quinone structure (a naphthoquinone) was essential for activity, as all tested benzoquinone derivatives were inactive. nih.gov This underscores that even a fundamental change from a benzoquinone to a naphthoquinone can be the determining factor for a specific biochemical interaction.

The synthesis of derivatives of a natural product from marine fungi to inhibit influenza virus neuraminidase also provides a compelling case for structure-activity relationship studies. mdpi.com In that research, the modification of hydroxyl groups and the nature of ether-linked side chains led to significant variations in inhibitory activity, demonstrating that even subtle structural changes can have profound effects. mdpi.com

While direct derivatization studies on this compound are not extensively documented in the reviewed literature, the research on its close analogs provides a strong framework for predicting how its structural modifications would likely influence its biochemical profile.

Analytical Research Methodologies for 2 Methyl 3 Phytylbenzoquinone

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating individual components from a mixture. chromtech.comsemanticscholar.org This process is based on the differential partitioning of analytes between a stationary phase and a mobile phase. semanticscholar.org For compounds like 2-Methyl-3-phytylbenzoquinone, which are often found in complex biological or synthetic matrices, chromatography is indispensable for both qualitative identification and quantitative analysis. researchgate.netencyclopedia.pub

High-Performance Liquid Chromatography (HPLC) is a dominant and versatile analytical technique, particularly valued in pharmaceutical and phytochemical analysis for its high sensitivity and accuracy. encyclopedia.pub It is frequently used for the separation and quantification of quinones and related compounds. In the analysis of this compound and its isomers, Reverse-Phase HPLC (RP-HPLC) is the most common configuration.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The long phytyl tail of this compound gives it a significant nonpolar character, leading to strong retention on a reverse-phase column. The composition of the mobile phase, often a mixture of solvents like methanol, acetonitrile, and water, is carefully optimized to achieve effective separation from other related compounds. nih.gov Detection is commonly performed using a Diode-Array Detector (DAD), which can acquire UV-Vis spectra across a range of wavelengths, aiding in the identification of the analyte based on its characteristic absorption spectrum.

Table 1: Typical HPLC Parameters for Benzoquinone Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (Reverse-Phase), 250 x 4.6 mm, 4 µm particle size | Separation based on hydrophobicity. cnrs.fr |

| Mobile Phase | Gradient elution with Methanol/Water or Acetonitrile/Water | To effectively separate compounds with different polarities. nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the retention time and resolution of the separation. |

| Detector | Diode-Array Detector (DAD) | Provides spectral information for peak identification and purity assessment. nih.gov |

| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. |

This table presents a generalized set of parameters. Actual conditions must be optimized for specific sample matrices and analytical goals.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. chromtech.com When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes an ideal tool for the definitive identification of compounds in complex mixtures. nih.govflorajournal.com The GC separates individual components based on their boiling points and interaction with the stationary phase, and the MS provides mass information for structural identification. nih.gov

For the analysis of this compound, the sample must first be vaporized. The long phytyl chain increases its boiling point, requiring a high oven temperature program. The GC column temperature is gradually increased to elute compounds of increasing molecular weight. ijcmas.com Following separation in the GC, the analyte enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected. The resulting mass spectrum serves as a molecular fingerprint. ijcmas.com GC-MS has been successfully used to identify related compounds like 2-methyl-6-phytylbenzoquinone in biological samples. nih.gov

Table 2: Illustrative GC-MS Operating Conditions

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | HP5-MS capillary column (30 m x 0.25 mm x 0.25 µm) | Provides high-resolution separation of volatile and semi-volatile compounds. nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Transports the sample through the column. nih.gov |

| Oven Program | Initial temp 40°C, ramped to 300°C | Separates compounds based on their differing volatilities. ijcmas.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the molecule in a reproducible way to generate a characteristic mass spectrum. nih.govijcmas.com |

| Mass Analyzer | Quadrupole | Scans a range of mass-to-charge ratios (e.g., m/z 50-500) to detect the parent ion and fragments. ijcmas.com |

This table provides an example of typical GC-MS conditions. Specific parameters may vary based on the instrument and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic Methods for Structural Elucidation and Confirmation

While chromatography separates compounds, spectroscopy is used to determine their exact chemical structure. researchgate.net For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. It provides information on the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, the ¹H NMR spectrum would reveal distinct signals corresponding to the different types of protons in the molecule. Key expected signals include:

Aromatic Protons: Signals from the protons on the benzoquinone ring.

Methyl Group Protons: A characteristic signal for the methyl group attached to the ring.

Phytyl Chain Protons: A complex series of overlapping signals corresponding to the numerous CH, CH₂, and CH₃ groups in the long phytol (B49457) tail.

Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom, including the carbonyl carbons of the quinone ring, the substituted carbons of the ring, and the numerous carbons of the phytyl chain. By analyzing the chemical shifts, signal integrations, and coupling patterns, the complete connectivity of the molecule can be pieced together.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Ring Protons | 6.5 - 6.8 | Located in the deshielded region of the aromatic ring. |

| Ring Methyl Protons (-CH₃) | 2.0 - 2.2 | Attached directly to the quinone ring. |

| Phytyl Methylene Protons (-CH₂-) | 1.0 - 1.6 | Aliphatic protons in the long side chain. |

| Phytyl Terminal Methyls | 0.8 - 0.9 | Aliphatic methyl groups at the end of the phytyl chain. |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. libretexts.org When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragment ions. msu.edu

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The most significant fragmentation would likely be the cleavage of the phytyl side chain. A prominent peak corresponding to the loss of the C₂₀H₃₉ phytyl group would be expected, resulting in a fragment representing the methyl-benzoquinone core. Other fragments would arise from the breakdown of the phytyl chain itself, typically showing a pattern of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Challenges and Innovations in Analytical Characterization

The analytical characterization of this compound is not without its difficulties. One major challenge is its presence in complex biological matrices, where it may exist in low concentrations alongside numerous structurally similar isomers and lipids. This necessitates highly efficient extraction and chromatographic separation methods to avoid co-elution and ensure accurate quantification.

Innovations in analytical instrumentation are continually addressing these challenges. azolifesciences.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and significantly improved resolution compared to conventional HPLC. In mass spectrometry, High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments with high confidence. azolifesciences.com This capability is invaluable for distinguishing between compounds with very similar masses and for confirming the identity of unknowns in complex samples. azolifesciences.com Furthermore, multi-dimensional separation techniques and advanced hyphenated methods (e.g., LC-MS/MS) are enhancing analytical capabilities for complex molecules. encyclopedia.pubazolifesciences.com

Separation and Differentiation of Isomeric Forms

The structural nature of this compound allows for the existence of several isomers, primarily geometric (cis/trans or E/Z) isomers originating from the double bond in the phytyl tail. The separation and differentiation of these isomers are critical for understanding their distinct biological activities and metabolic pathways. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the predominant techniques employed for this purpose.

High-performance liquid chromatography, particularly in the reversed-phase mode (RP-HPLC), is a cornerstone for separating isomers of lipophilic compounds. The separation mechanism relies on the differential partitioning of isomers between a nonpolar stationary phase (such as C18 or C30) and a polar mobile phase. researchgate.netnih.gov The subtle differences in the three-dimensional structure and polarity of the isomers lead to variations in their retention times on the chromatographic column, enabling their separation. For instance, cis and trans isomers often exhibit different hydrodynamic volumes, which influences their interaction with the stationary phase. The choice of stationary phase is crucial; for example, pentafluorophenyl (PFP) stationary phases can offer alternative selectivity to traditional C18 columns for separating positional isomers. researchgate.net

Gas chromatography is another powerful tool, especially when coupled with a mass spectrometry (MS) detector. For GC analysis, derivatization of the molecule may sometimes be necessary to increase its volatility and thermal stability. The high resolving power of modern capillary GC columns allows for the separation of isomers with very similar boiling points. jiangnan.edu.cnvurup.sk The retention time serves as the primary identifier, with mass spectrometry providing confirmation based on the mass-to-charge ratio and fragmentation patterns, which can sometimes differ subtly between isomers. caymanchem.com

Advanced separation strategies, such as two-dimensional chromatography or the use of specialized stationary phases like liquid crystalline phases in GC, can provide enhanced resolution for particularly challenging isomer separations. vurup.sk Furthermore, countercurrent chromatography has been shown to be effective in the preparative separation of structural isomers without a solid support matrix, which can be advantageous for isolating pure isomers for further study. bohrium.com

Table 1: Chromatographic Methods for Isomer Separation

| Technique | Stationary Phase Examples | Principle of Separation | Detection Method | Key Advantages |

|---|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | C18, C30, Phenyl-Hexyl, Pentafluorophenyl (PFP) | Differential partitioning based on hydrophobicity and subtle polarity differences between isomers. researchgate.netnih.gov | UV-Vis, Mass Spectrometry (MS) | High versatility; applicable to a wide range of polarities; non-destructive. |

| Gas Chromatography (GC) | DB-624, Carbowax 20M, Liquid Crystalline Phases | Separation based on differences in volatility, boiling point, and interaction with the stationary phase. researchgate.netvurup.sk | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High resolution for volatile compounds; excellent sensitivity with MS detection. caymanchem.com |

| Countercurrent Chromatography (CCC) | Biphasic solvent systems (e.g., petroleum ether-ethyl acetate-ethanol-water) | Partitioning between two immiscible liquid phases without a solid support; separates based on partition coefficients. bohrium.com | UV-Vis | No irreversible adsorption; high sample loading capacity; ideal for preparative separation. bohrium.com |

Quantification in Complex Biological Matrices

Quantifying this compound in complex biological matrices such as plasma, serum, or tissue requires highly sensitive and selective analytical methods to overcome interference from endogenous compounds like lipids, proteins, and other metabolites. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for this application, offering unparalleled specificity and low detection limits. nih.govbitesizebio.com

The analytical workflow typically begins with sample preparation, a critical step to isolate the analyte and remove interfering matrix components. mdpi.com This often involves protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction (LLE) using a nonpolar solvent (e.g., hexane) or solid-phase extraction (SPE) with a suitable sorbent. nih.gov The goal is to enrich the analyte of interest while minimizing matrix effects, which can cause ion suppression or enhancement in the mass spectrometer. nih.gov

Following extraction, the sample is injected into an HPLC system. A reversed-phase column is typically used to chromatographically separate the this compound from any remaining co-extracted compounds before it enters the mass spectrometer. nih.gov This separation is vital for ensuring accurate quantification.

The mass spectrometer, usually a triple quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion of the target molecule is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out background noise and providing excellent selectivity and sensitivity. nih.gov Quantification is typically performed using an internal standard, often a stable isotope-labeled version of the analyte, which corrects for variability during sample preparation and analysis. nih.gov The method's performance is validated by determining key parameters such as the limit of detection (LOD) and the lower limit of quantification (LLOQ). nih.gov

Table 2: Example Parameters for LC-MS/MS Quantification in Biological Matrices

| Parameter | Description/Example | Purpose |

|---|---|---|

| Biological Matrix | Human Plasma, Serum, Tissue Homogenate | The complex sample in which the analyte is to be measured. nih.gov |

| Extraction Method | Protein Precipitation (Acetonitrile), followed by Liquid-Liquid Extraction (Hexane:Ethyl Acetate) or Solid-Phase Extraction (SPE) | To isolate the analyte from interfering matrix components like proteins and lipids. nih.gov |

| Chromatography | Reversed-Phase HPLC (RP-HPLC) | To separate the analyte from co-extracted compounds before MS detection. nih.gov |

| Column | C18 or C30, 2.1 x 100 mm, <3 µm particle size | Provides efficient separation of lipophilic molecules. |

| Mobile Phase | Gradient elution with Methanol/Water or Acetonitrile/Water containing a modifier (e.g., formic acid, ammonium (B1175870) acetate) | To elute the analyte from the column with a sharp peak shape. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | To generate gas-phase ions of the analyte for MS analysis. |

| MS Detection | Triple Quadrupole Mass Spectrometry (QqQ-MS) | Provides high selectivity and sensitivity for quantification. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high specificity by monitoring a unique precursor-product ion transition. |

| Internal Standard | Stable Isotope-Labeled (e.g., Deuterium-labeled) this compound | To correct for sample loss during preparation and for matrix-induced ion suppression/enhancement. |

| Typical LLOQ | 0.05 - 0.5 µg/L | The lowest concentration that can be quantified with acceptable precision and accuracy. nih.govnih.gov |

Here is the English article focusing on the chemical compound "this compound":

### 6. Advanced Research Perspectives and Future Directions

The pursuit of enhancing vitamin E content in crops and understanding its complex biosynthetic network is driving research toward innovative and sophisticated methodologies. These advanced approaches promise to unravel the intricate regulatory mechanisms governing the production of this compound and related tocochromanols, paving the way for targeted biofortification strategies.

#### 6.1. Metabolic Engineering Approaches for Modulating this compound Levels

Metabolic engineering offers powerful tools to rationally design and modify metabolic pathways to increase the production of desired compounds like this compound, a key intermediate in tocopherol biosynthesis. nih.gov These strategies primarily focus on overcoming rate-limiting steps and increasing the availability of precursors.

##### 6.1.1. Targeted Gene Overexpression and Gene Editing Strategies

A primary strategy in metabolic engineering is the overexpression of key biosynthetic genes. nih.gov For instance, the overexpression of p-hydroxyphenylpyruvate dioxygenase (HPPD), which catalyzes the formation of homogentisate (B1232598) (HGA), has been explored to increase the precursor pool for tocopherol synthesis. nih.govmdpi.com However, results have been variable across different plant species, suggesting that the regulation of HGA synthesis is complex and may be tightly controlled. mdpi.com Co-expression of HPPD with downstream genes has shown more promising results, leading to modest increases in tocopherol content in several crops. nih.gov

The enzyme homogentisate phytyltransferase (HPT), which catalyzes the condensation of HGA and phytyl diphosphate (B83284) (PDP) to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), the precursor to this compound, is considered a critical rate-limiting step. oup.compnas.org Overexpression of HPT has been a major target for enhancing tocopherol production. pnas.org Similarly, γ-tocopherol methyltransferase (γ-TMT), encoded by the VTE4 gene, is crucial for converting γ-tocopherol to α-tocopherol, the most bioactive form of vitamin E. frontiersin.orgnih.gov Overexpression of VTE4 has successfully increased the α-tocopherol content in various plants. mdpi.com

More recently, the advent of CRISPR/Cas9 technology has provided a precise and efficient tool for genome editing. nih.govresearchgate.net This technology has been used to create targeted knockout mutations of genes to elucidate their function in the vitamin E biosynthetic pathway. oup.comnih.gov For example, CRISPR/Cas9 has been employed in barley to study the roles of HvHPT and HvHGGT, revealing their specific contributions to tocopherol and tocotrienol (B1241368) biosynthesis, respectively. researchgate.netnih.govnih.gov Furthermore, CRISPR/Cas9 can be used to modulate the expression of key regulatory genes, offering a sophisticated approach to fine-tune the metabolic flux towards this compound and its derivatives. researchgate.net

##### 6.1.2. Optimization of Precursor Flux for Enhanced Production

The biosynthesis of this compound relies on the supply of two key precursors: homogentisic acid (HGA) from the shikimate pathway and phytyl diphosphate (PDP) from the methylerythritol phosphate (B84403) (MEP) pathway or chlorophyll (B73375) degradation. nih.govpnas.org Therefore, optimizing the metabolic flux towards these precursors is a critical aspect of enhancing tocopherol production.

Strategies to increase HGA supply include the overexpression of genes in the shikimate pathway. mdpi.com However, this can be challenging as the pathway is tightly regulated and branches into the synthesis of various essential aromatic compounds. mdpi.com Redirecting carbon flux towards the MEP pathway can enhance the availability of geranylgeranyl diphosphate (GGDP), the precursor to PDP. d-nb.info This can be achieved by engineering enzymes such as deoxy-D-xylulose 5-phosphate synthase (DXS). biorxiv.org In Escherichia coli, metabolic engineering strategies have been successfully used to increase the cellular levels of malonyl-CoA, a key precursor for various natural products, by overexpressing acetyl-CoA carboxylase and deleting competing pathways. nih.gov Similar principles can be applied to optimize precursor supply for tocopherol biosynthesis in plants.

Furthermore, the degradation of chlorophyll is a significant source of phytol for PDP synthesis, especially in seeds. frontiersin.org Manipulating the expression of genes involved in chlorophyll catabolism, such as chlorophyll synthase (CHL) and pheophytin pheophorbide hydrolase (PPH), can influence the amount of phytol available for tocopherol biosynthesis. frontiersin.org Studies in Brassica napus have shown a dynamic relationship between chlorophyll degradation and vitamin E accumulation during seed development, suggesting that coordinating these two pathways is crucial for maximizing tocopherol content. frontiersin.org

#### 6.2. Systems Biology and Omics-Based Research in Associated Pathways

A systems biology approach, integrating various "omics" data, is becoming indispensable for a comprehensive understanding of the complex regulatory networks governing the biosynthesis of this compound and other tocochromanols. arxiv.org This holistic view allows researchers to move beyond the study of individual genes and enzymes to understand the pathway as an interconnected system. mdpi.com

##### 6.2.1. Transcriptomics and Proteomics in Response to Pathway Perturbations

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of all proteins, provide powerful tools to analyze the cellular response to genetic or environmental perturbations of the tocopherol biosynthetic pathway. sci-hub.semdpi.com By comparing the transcriptomes and proteomes of wild-type plants with those of mutants or overexpressors, researchers can identify genes and proteins that are differentially expressed, revealing novel regulatory interactions and downstream effects. researchgate.net

For example, transcriptomic analysis of plants with altered tocopherol levels can uncover changes in the expression of genes involved in precursor supply, stress responses, and hormone signaling. nih.gov This information can help to elucidate the broader physiological roles of tocopherols (B72186) and the compensatory mechanisms that are activated when their biosynthesis is perturbed. nih.gov Similarly, proteomic analyses can reveal changes in the abundance of key biosynthetic enzymes and other related proteins, providing insights into post-transcriptional and post-translational regulation. mdpi.com In non-cancer cells, databases like ChemPert are being developed to map the relationship between chemical perturbations and transcriptional responses, which could be a valuable resource for understanding the effects of modulating tocopherol biosynthesis. nih.gov

##### 6.2.2. Integration of Multi-Omics Data for Holistic Pathway Understanding

The integration of multiple omics datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a synergistic approach to unravel the complexity of metabolic pathways. nih.govmdpi.com By combining these different layers of biological information, researchers can build more accurate and predictive models of the tocopherol biosynthetic network. mdpi.com

For instance, combining genome-wide association studies (GWAS) with transcriptomic data (transcriptome-wide association studies or TWAS) has proven effective in identifying candidate genes and regulatory elements controlling tocochromanol levels in maize. biorxiv.org This multi-omics approach offers increased statistical power and mapping resolution compared to single-omics studies. biorxiv.org The integration of metabolomic data, which provides a snapshot of the small-molecule intermediates and end-products, with transcriptomic and proteomic data can reveal direct links between gene expression, protein abundance, and metabolic output. sci-hub.se This integrated analysis is crucial for identifying bottlenecks in the pathway and for designing more effective metabolic engineering strategies. arxiv.org

#### 6.3. Detailed Mechanistic Insights into Enzyme-Substrate Interactions

A fundamental understanding of the catalytic mechanisms and substrate specificities of the enzymes involved in the tocopherol biosynthetic pathway is essential for rational protein engineering and the development of novel biocatalysts. nih.gov High-resolution structural studies, combined with molecular docking and site-directed mutagenesis, can provide detailed insights into how these enzymes recognize and transform their substrates. nih.govmdpi.com

For example, understanding the active site architecture of HPT can inform efforts to engineer the enzyme for improved catalytic efficiency or altered substrate preference. Similarly, detailed knowledge of the interactions between γ-TMT and its substrates, γ- and δ-tocopherol, can guide the design of variants with enhanced activity, leading to a more favorable α-tocopherol profile in crops. mdpi.com The study of enzyme-substrate interactions is not limited to the core biosynthetic enzymes. Investigating enzymes involved in precursor supply, such as those in the shikimate and MEP pathways, can also reveal opportunities for metabolic engineering. nih.gov By gaining a deeper understanding of the molecular basis of catalysis, researchers can develop more precise and effective strategies to enhance the production of this compound and ultimately, the vitamin E content of food crops.

### Table of Mentioned Compounds

Advanced Research Perspectives and Future Directions

Detailed Mechanistic Insights into Enzyme-Substrate Interactions

Structural Biology Studies of Key Biosynthetic Enzymes

Understanding the three-dimensional structures of the enzymes that catalyze the formation of 2-Methyl-3-phytylbenzoquinone is crucial for elucidating their mechanisms. The biosynthesis of tocopherols (B72186) involves several key enzymes, many of which are membrane-bound, posing challenges for structural analysis. nih.govnih.gov

Key enzymes in the pathway leading to and including the formation of this compound (MPBQ) include:

p-Hydroxyphenylpyruvate dioxygenase (HPPD) : Catalyzes the formation of homogentisate (B1232598) (HGA). nih.govd-nb.info

Homogentisate phytyltransferase (HPT) : This enzyme catalyzes the condensation of HGA and phytyl diphosphate (B83284) (PDP) to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), the direct precursor to this compound. nih.govmdpi.comnih.gov HPT is a membrane-bound protein located in the chloroplast envelope. nih.govnih.gov

MPBQ methyltransferase (MPBQ-MT or VTE3) : This enzyme methylates MPBQ to form 2,3-dimethyl-5-phytyl-1,4-benzoquinol (DMPBQ). mdpi.comnih.govnih.gov

Structural studies on these enzymes, particularly using techniques like X-ray crystallography, provide insights into their active sites and substrate recognition. nih.govmdpi.com For example, the structural analysis of methyltransferases reveals a common fold, the Rossmann fold, which is characteristic of S-adenosyl-l-methionine (SAM)-dependent methyltransferases. mdpi.com Understanding these structures is the foundation for structure-based drug design and protein engineering efforts. nih.govncsu.edu

Table 1: Key Biosynthetic Enzymes and Their Functions

| Enzyme | Abbreviation | Function in Pathway |

| p-Hydroxyphenylpyruvate dioxygenase | HPPD | Synthesizes homogentisate (HGA), a precursor for the aromatic ring of tocopherols. nih.govd-nb.info |

| Homogentisate phytyltransferase | HPT / VTE2 | Catalyzes the condensation of HGA and phytyl diphosphate (PDP) to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). nih.govmdpi.comnih.gov |

| MPBQ Methyltransferase | MPBQ-MT / VTE3 | Methylates MPBQ to form 2,3-dimethyl-5-phytyl-1,4-benzoquinol (DMPBQ). mdpi.comnih.govnih.gov |

Kinetic and Thermodynamic Analyses of Reaction Steps

Kinetic and thermodynamic analyses of the enzymatic reactions in the this compound pathway are essential for understanding the efficiency and regulation of tocopherol biosynthesis. nih.govrsc.org These studies often involve measuring enzyme kinetics parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for the substrates of enzymes like HPT and MPBQ-MT.

For instance, kinetic analysis of homogentisate phytyltransferase (HPT) from different organisms has shown its substrate preference for homogentisic acid and phytyl diphosphate. nih.gov Studies on γ-tocopherol methyltransferase (γ-TMT), an enzyme acting downstream of MPBQ-MT, have revealed an iso-ordered bi-bi reaction mechanism. nih.gov Such detailed kinetic data helps to identify rate-limiting steps in the pathway. For example, HPT is considered a key rate-limiting enzyme in tocopherol biosynthesis in unstressed Arabidopsis leaves. nih.govresearchgate.netnih.gov

Thermodynamic analysis provides insights into the energy changes and equilibrium of the reactions. This information is crucial for understanding the feasibility of the biosynthetic steps under cellular conditions and for metabolic engineering efforts aimed at increasing tocopherol production. nih.govrsc.org

Development of Novel Research Probes and Tools Utilizing this compound

The development of specialized chemical tools is advancing the study of the this compound pathway. These tools include inhibitors, activators, and tracers that allow for precise investigation of the pathway's dynamics.

Design of Inhibitors or Activators for Pathway Studies

Inhibitors : By blocking a specific enzyme, researchers can observe the resulting accumulation of precursors and depletion of products, which helps to confirm the enzyme's role and identify potential metabolic bottlenecks. For example, inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD), the enzyme that produces the precursor homogentisate, have been used to study the impact on tocopherol synthesis. oup.com Similarly, inhibitors of homogentisate prenyltransferases have been utilized in studies. uj.edu.plnih.gov For example, Nitisinone and usnic acid have been shown to inhibit HPPD. nih.gov

Activators : While less common, the development of activators for key enzymes could help to enhance the production of tocopherols for nutritional or industrial purposes.

The design of these molecules often relies on the structural information of the target enzymes. For instance, understanding the active site of HPT or MPBQ-MT can guide the rational design of potent and specific inhibitors. medchemexpress.com

Tracer Studies for Metabolic Flux Analysis

Metabolic flux analysis (MFA) using isotopic tracers is a quantitative method to determine the rates of metabolic reactions within a cell. researchgate.netd-nb.info In the context of this compound, tracer studies can elucidate the flow of carbon atoms from primary metabolism into the tocopherol biosynthesis pathway. nih.govnih.govnih.gov

This technique typically involves feeding cells or organisms with a substrate labeled with a stable isotope, such as ¹³C-glucose. nih.govfrontiersin.org The distribution of the isotope in downstream metabolites, including this compound and various tocopherols, is then measured using techniques like mass spectrometry or nuclear magnetic resonance (NMR). researchgate.net

By analyzing the labeling patterns, researchers can calculate the flux through different branches of the pathway. researchgate.netuni-halle.de This provides a dynamic view of how the pathway operates under different conditions and how it is regulated. For example, MFA can be used to quantify the contribution of different precursor pathways, such as the shikimate pathway and the methylerythritol phosphate (B84403) (MEP) pathway, to tocopherol biosynthesis. uni-halle.depnas.org These studies are invaluable for identifying targets for metabolic engineering to enhance vitamin E production in crops. nih.govresearchgate.net

Q & A